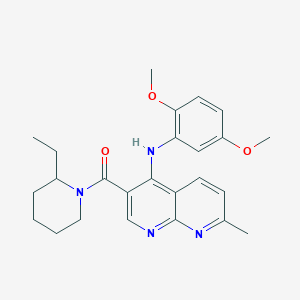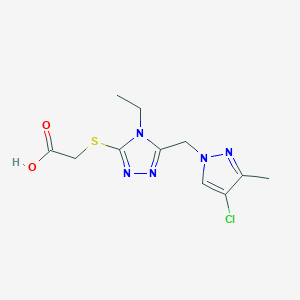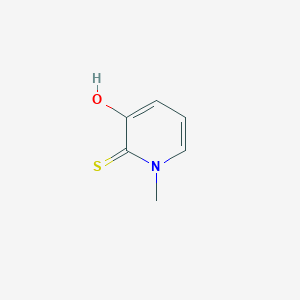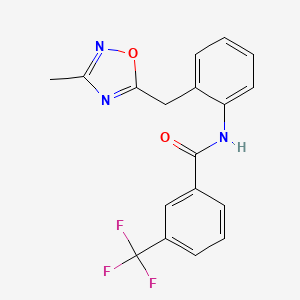![molecular formula C16H20N2O6S2 B2681508 Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate CAS No. 897772-19-9](/img/structure/B2681508.png)
Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a chemical compound with the molecular formula C16H20N2O6S2 and a molecular weight of 400.47 . It has a CAS number of 897772-19-9 .
Molecular Structure Analysis
The molecular structure of this compound can be found in its MOL file, which is often available from chemical databases .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 658.2±65.0 °C and a predicted density of 1.411±0.06 g/cm3 . Its pKa is predicted to be -1.52±0.20 .Scientific Research Applications
Pharmacological Properties Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate, also known as etozolin, has been studied for its pharmacological properties. It has been found to exhibit low toxicity and potent diuretic and saluretic properties, with a gradual onset of action. Additionally, a marked antihypertensive effect was observed in long-term experiments with hypertensive rats (Herrmann et al., 1977).
Antioxidative and Anti-Inflammatory Properties A morpholine alkaloid structurally related to etozolin has demonstrated significant antioxidative and anti-inflammatory properties. This compound, isolated from red seaweed Gracilaria opuntia, showed notable free radical scavenging activities and inhibited cyclooxygenase-2 (COX-2) and 5-lipoxygenase, suggesting its potential for therapeutic applications (Makkar & Chakraborty, 2018).
Antinociceptive Activity Some derivatives of morpholine, including ethyl (1-benzyl-2(3H)-benzimidazolon-3-yl)acetate and 4-[(1-benzyl-2(3H)-benzimidazolon-3-yl)acetyl]morpholine, have shown potent antinociceptive activity, comparable to aspirin, in animal studies (Nacak, Doğruer, & Şahin, 1999).
Application in Peptide Synthesis In peptide synthesis, a morpholino-based coupling reagent known as COMU, which incorporates ethyl 2‐cyano‐2‐(hydroxyimino)acetate, has been developed. This reagent demonstrates improved solubility, stability, and reactivity compared to earlier generations and is considered safer and less hazardous (El‐Faham & Albericio, 2010).
Antifungal Agents Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which bear structural similarities to the compound , have been identified as broad-spectrum antifungal agents effective against Candida and Aspergillus species. These compounds have shown promise in both in vitro and in vivo models of fungal infection (Bardiot et al., 2015).
Mechanism of Action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular weight (400.47 g/mol), predicted boiling point (658.2±65.0 °C), and predicted density (1.411±0.06 g/cm3) .
The compound’s action could also be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, its stability could be affected by temperature due to its relatively high predicted boiling point .
properties
IUPAC Name |
ethyl 2-(6-morpholin-4-ylsulfonyl-3-oxo-1,4-benzothiazin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-2-24-16(20)10-18-13-9-12(3-4-14(13)25-11-15(18)19)26(21,22)17-5-7-23-8-6-17/h3-4,9H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELPPXUTJOXTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CSC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Methoxy-3-nitro-phenyl)-thiazol-2-yl]-phenylamine](/img/structure/B2681426.png)
![4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2681427.png)
![Methyl 2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2681428.png)
![(3R)-3-(5-chlorothiophen-2-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2681429.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2681434.png)


![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)



![3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2681445.png)

![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)